

An In-depth Technical Guide to 1,5-Dioxaspiro[5.5]undecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dioxaspiro[5.5]undecane

Cat. No.: B086954

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dioxaspiro[5.5]undecane, a spirocyclic ketal, is a key structural motif and a versatile building block in the realms of organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents and chiral ligands for asymmetric catalysis.^[1] The spiroketal moiety is prevalent in a wide array of natural products, including microbial metabolites and marine toxins, highlighting its significance in biological systems.^[1] This technical guide provides a comprehensive overview of **1,5-Dioxaspiro[5.5]undecane**, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **1,5-dioxaspiro[5.5]undecane**.^[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **1,5-Dioxaspiro[5.5]undecane** and its derivatives is crucial for its application in synthesis and drug design. The following tables summarize key quantitative data for the parent compound and a common derivative. For comparison, data for the isomeric 1,7-dioxaspiro[5.5]undecane is also provided.

Table 1: Physicochemical Properties of **1,5-Dioxaspiro[5.5]undecane** and Related Compounds

Property	1,5-Dioxaspiro[5.5]undecane	1,7-Dioxaspiro[5.5]undecane	3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
CAS Number	180-93-8[2]	180-84-7[3]	707-29-9[4][5]
Molecular Formula	C ₉ H ₁₆ O ₂ [2]	C ₉ H ₁₆ O ₂ [3]	C ₁₁ H ₂₀ O ₂ [4][5]
Molecular Weight	156.22 g/mol [2]	156.225 g/mol [3]	184.28 g/mol [4]
Boiling Point	Not available	192-194 °C (750 mmHg)[3]	110.0-110.5 °C (19-20 Torr)
Density	Not available	1.02 g/mL[3]	0.98 ± 0.1 g/cm ³ (Predicted)
Refractive Index	Not available	n _{20/D} 1.464[3]	Not available
LogP (octanol/water)	1.8 (Computed)[2]	2.08370	2.644 (est)

Table 2: Spectroscopic Data for **1,5-Dioxaspiro[5.5]undecane** Derivatives

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Mass Spectrometry (m/z)
1,5-Dioxaspiro[5.5]undecan-3-one	1.40–1.49 (m, 2H), 1.55–1.64 (m, 4H), 1.70–1.77 (m, 4H), 4.18 (s, 4H)[6]	22.8, 25.2, 32.5, 66.5, 99.8, 208.0[6]	HRMS [M+H] ⁺ : calcd 171.1016, found 171.1008[6]
3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane	1.36–1.45 (m, 2H), 1.45–1.60 (m, 4H), 1.68–1.81 (m, 4H), 2.01 (bs, 2H), 2.04 (bs, 1H), 3.48 (s, 2H), 3.52 (d, J = 11.9 Hz, 2H), 3.79 (d, J = 11.9 Hz, 2H)[6]	22.6, 25.7, 31.1, 33.8, 50.5, 64.7, 66.4, 98.6[6]	HRMS [M+H] ⁺ : calcd 202.1438, found 202.1431[6]

Experimental Protocols

The synthesis of **1,5-dioxaspiro[5.5]undecane** and its derivatives is well-established in the literature. Below are detailed methodologies for key synthetic transformations.

Synthesis of 1,5-Dioxaspiro[5.5]undecane

A common and efficient method for the synthesis of **1,5-Dioxaspiro[5.5]undecane** involves the acid-catalyzed ketalization of cyclohexanone with 1,3-propanediol.

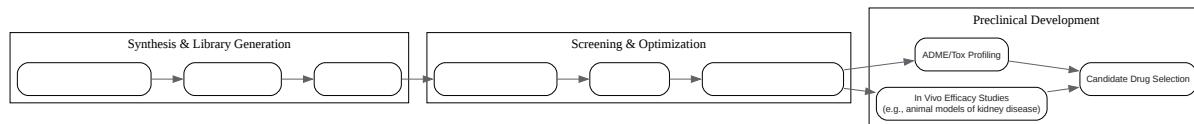
Protocol:

- To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml), successively add 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol), and zirconium chloride (1.44 g, 6.18 mmol) with stirring.[7]
- Stir the resulting mixture at room temperature under a nitrogen atmosphere for 1 hour.[7]
- After stirring, add ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) to the reaction mixture with stirring.[7]
- Extract the resulting mixture with dichloromethane.[7]
- Wash the organic extract with water and dry over anhydrous sodium sulfate.[7]
- After filtration, remove the solvent in vacuo.[7]
- Purify the residue by reduced-pressure distillation to afford **1,5-Dioxaspiro[5.5]undecane** (cyclohexanone trimethylene ketal) (26.8 g, yield: 55%).[7]

Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

This protocol describes the synthesis of a functionalized derivative, **1,5-Dioxaspiro[5.5]undecan-3-one**, which serves as a versatile intermediate for further chemical modifications. The synthesis starts from 3-amino-3-(hydroxymethyl)-**1,5-dioxaspiro[5.5]undecane**.

Protocol:

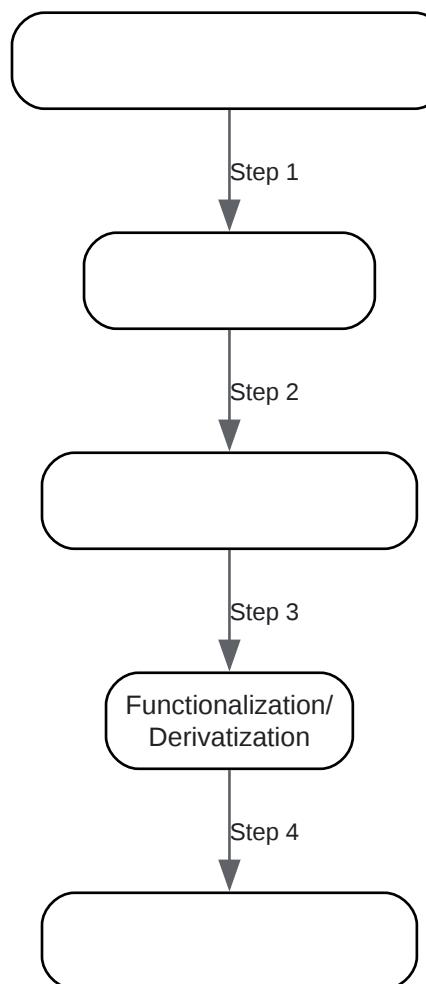

- Add 3-Amino-3-(hydroxymethyl)-**1,5-dioxaspiro[5.5]undecane** (31.4 g, 156 mmol, 1.00 equiv) to a 2-L three-necked, round-bottomed flask equipped with a magnetic stirrer and suspend it in water (520 mL).[8]
- Fit the flask with an addition funnel, a thermometer, and a septum.[8]
- Cool the suspension in an ice-water bath.
- In a separate flask, dissolve sodium periodate (NaIO_4) in water and add it to the reaction mixture via the addition funnel while maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for several hours.
- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification can be achieved through column chromatography on silica gel. Note that distillation may lead to decomposition.[8]

Applications in Drug Development

The rigid spirocyclic scaffold of **1,5-dioxaspiro[5.5]undecane** is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a variety of biological targets.[9] Spirocycles are increasingly being incorporated into drug candidates due to their ability to provide three-dimensional diversity, which can lead to improved potency, selectivity, and pharmacokinetic properties.[9][10]

A notable example of a drug class where spiroketal-like structures are pivotal is the soluble epoxide hydrolase (sEH) inhibitors. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent sEH inhibitors and are being investigated as orally active drug candidates for the treatment of chronic kidney diseases.[11] The inhibition of sEH is a promising therapeutic strategy for various cardiovascular and inflammatory diseases.

The general workflow for the discovery of such inhibitors often involves the following logical steps:



[Click to download full resolution via product page](#)

Drug discovery workflow for spiroketal-based inhibitors.

Synthetic Workflow and Logical Relationships

The synthesis of functionalized **1,5-dioxaspiro[5.5]undecane** derivatives often follows a logical progression from readily available starting materials. The following diagram illustrates a typical synthetic workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dioxaspiro[5.5]undecane|Research Chemical [benchchem.com]
- 2. 1,5-Dioxaspiro[5.5]undecane | C9H16O2 | CID 9096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- (CAS 707-29-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl- [webbook.nist.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis routes of 1,5-Dioxaspiro[5.5]undecane [benchchem.com]
- 8. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,5-Dioxaspiro[5.5]undecane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086954#1-5-dioxaspiro-5-5-undecane-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com